Cas no 2227871-79-4 ((2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol)

(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a substituted pyrazole core. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The 3,5-dimethyl and isopropyl substituents on the pyrazole ring contribute to steric and electronic modulation, improving selectivity in ligand-receptor interactions. This compound is suitable for use in catalysis, peptidomimetics, and as a building block for complex heterocyclic systems. Its well-defined structure allows for precise modifications in drug discovery research.
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol structure
2227871-79-4 structure
Product name:(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
CAS No:2227871-79-4
MF:C10H19N3O
MW:197.277362108231
CID:6149274
PubChem ID:165701834

(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
    • EN300-1741194
    • 2227871-79-4
    • Inchi: 1S/C10H19N3O/c1-6(2)13-8(4)10(7(3)12-13)9(11)5-14/h6,9,14H,5,11H2,1-4H3/t9-/m0/s1
    • InChI Key: XKRWREZFLDUUJR-VIFPVBQESA-N
    • SMILES: OC[C@@H](C1C(C)=NN(C(C)C)C=1C)N

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.1Ų

(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1741194-0.25g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
0.25g
$1696.0 2023-06-03
Enamine
EN300-1741194-1.0g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
1g
$1844.0 2023-06-03
Enamine
EN300-1741194-0.05g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
0.05g
$1549.0 2023-06-03
Enamine
EN300-1741194-5.0g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
5g
$5345.0 2023-06-03
Enamine
EN300-1741194-0.1g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
0.1g
$1623.0 2023-06-03
Enamine
EN300-1741194-2.5g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
2.5g
$3611.0 2023-06-03
Enamine
EN300-1741194-10.0g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
10g
$7927.0 2023-06-03
Enamine
EN300-1741194-0.5g
(2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227871-79-4
0.5g
$1770.0 2023-06-03

Additional information on (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Comprehensive Overview of (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (CAS No. 2227871-79-4)

The compound (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (CAS No. 2227871-79-4) is a chiral amino alcohol derivative with a unique pyrazole backbone. Its molecular structure combines a stereogenic center with a 3,5-dimethyl-1-isopropylpyrazole moiety, making it an intriguing subject for pharmaceutical and agrochemical research. The R-configuration at the amino alcohol center is particularly noteworthy, as it often influences biological activity and receptor binding affinity. Researchers are increasingly interested in this compound due to its potential as a building block for chiral ligands and asymmetric catalysis applications.

Recent trends in drug discovery highlight the growing demand for enantiomerically pure intermediates, placing compounds like CAS 2227871-79-4 at the forefront of medicinal chemistry. The pyrazole ring system, present in this molecule, is a privileged scaffold found in numerous FDA-approved drugs, particularly in anti-inflammatory and CNS-targeting therapeutics. This structural feature, combined with the amino alcohol functionality, makes the compound valuable for developing GPCR modulators and enzyme inhibitors. Many researchers are investigating whether this compound's stereospecific interactions could lead to improved drug selectivity and reduced side effects.

The synthetic versatility of (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol has sparked interest in green chemistry applications. With sustainability being a major focus in chemical research, scientists are exploring eco-friendly methods to produce this chiral building block. The isopropyl group at the pyrazole nitrogen offers interesting possibilities for structure-activity relationship (SAR) studies, as bulkier substituents in this position often affect metabolic stability. Analytical chemists are particularly interested in developing robust HPLC methods for enantiomeric purity determination, given the compound's stereochemical significance.

In material science, the hydrogen-bonding capacity of both the amino and hydroxyl groups in CAS 2227871-79-4 makes it a candidate for designing molecular crystals with specific properties. The compound's potential as a chiral auxiliary in asymmetric synthesis is another area of active investigation, especially for constructing quaternary stereocenters. Computational chemists are employing molecular docking studies to predict how this molecule might interact with biological targets, particularly in the context of neurodegenerative disease research where similar structures have shown promise.

The stability profile of (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol under various conditions is a frequent topic in chemical forums. Researchers are documenting optimal storage conditions to preserve the compound's enantiomeric integrity, with many recommending anhydrous environments at controlled temperatures. The development of scalable synthetic routes for this intermediate remains a challenge being addressed through innovative catalytic asymmetric synthesis approaches. These efforts align with the pharmaceutical industry's need for cost-effective production of chiral drug precursors.

Emerging applications in bioconjugation chemistry have brought new attention to CAS 2227871-79-4. The compound's amino and hydroxyl groups provide convenient handles for linker attachment in antibody-drug conjugate (ADC) development. Furthermore, its structural features suggest potential in designing proteolysis targeting chimeras (PROTACs), a hot area in targeted protein degradation therapeutics. These cutting-edge applications demonstrate how traditional chiral building blocks are finding new roles in next-generation therapeutics.

Quality control aspects of (2R)-2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol production are receiving increased scrutiny. Analytical method development focuses on detecting potential diastereomeric impurities and ensuring compliance with stringent ICH guidelines for pharmaceutical intermediates. The compound's physicochemical properties, including solubility profiles in various pharmaceutically relevant solvents, are being systematically characterized to facilitate formulation development. These studies often appear in discussions about drug bioavailability enhancement strategies.

Patent literature reveals growing intellectual property activity surrounding derivatives of CAS 2227871-79-4, particularly in kinase inhibitor and ion channel modulator applications. The compound's structural diversity potential through modifications at the pyrazole ring or amino alcohol moiety makes it attractive for library synthesis in drug discovery. Many medicinal chemists are debating whether the isopropyl group could be replaced with other sterically demanding substituents to optimize target engagement while maintaining favorable ADME properties.

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